molecular formula C20H32N2O B1228676 2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone

2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone

Cat. No. B1228676
M. Wt: 316.5 g/mol
InChI Key: DCQWIQZESRZBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone is a member of piperidines.

Scientific Research Applications

Synthesis and Spectroscopic Characterization

A related compound, 1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, was synthesized using a click chemistry approach. This process involved characterizing the compound using various spectroscopic methods (IR, NMR, and MS studies), and analyzing its thermal stability (Govindhan et al., 2017)(Govindhan et al., 2017).

Crystal Structure and Hydrogen-Bonding Patterns

Compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone have been characterized for their hydrogen-bonding patterns. These compounds form bifurcated intra- and intermolecular hydrogen bonds, which are crucial for their crystal structure stability (Balderson et al., 2007)(Balderson et al., 2007).

Antibacterial Activity

A study on 1-(4-(piperidin-1-yl)phenyl)ethanone showed its effectiveness in synthesizing compounds with antibacterial properties. These compounds were synthesized using microwave irradiation and were tested for their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010)(Merugu, Ramesh, & Sreenivasulu, 2010).

Photoremovable Protecting Group for Carboxylic Acids

The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone was explored as a photoremovable protecting group for carboxylic acids. This application is significant in chemical synthesis where controlled release of protected compounds is required (Atemnkeng et al., 2003)(Atemnkeng et al., 2003).

Corrosion Inhibition Efficiency

Compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone were evaluated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid, demonstrating potential applications in industrial settings (Hegazy et al., 2012)(Hegazy et al., 2012).

Wound-Healing Potential

2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives were synthesized and evaluated for their in vivo wound-healing potential. Significant healing was observed in treated groups, indicating the compound's relevance in medicinal applications (Vinaya et al., 2009)(Vinaya et al., 2009).

properties

Product Name

2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(hexylamino)ethanone

InChI

InChI=1S/C20H32N2O/c1-2-3-4-8-13-21-17-20(23)22-14-11-19(12-15-22)16-18-9-6-5-7-10-18/h5-7,9-10,19,21H,2-4,8,11-17H2,1H3

InChI Key

DCQWIQZESRZBCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(=O)N1CCC(CC1)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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